

# physical and chemical properties of Cyanomethyl methyl(phenyl)carbamodithioate

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## Compound of Interest

Compound Name: Cyanomethyl  
methyl(phenyl)carbamodithioate

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## An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cyanomethyl methyl(phenyl)carbamodithioate** is a specialized organic compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers a method for synthesizing polymers with well-defined architectures, low polydispersity, and high end-group fidelity, which are crucial attributes for materials used in advanced applications, including drug delivery systems and biomaterials. This guide provides a comprehensive overview of the physical and chemical properties of **Cyanomethyl methyl(phenyl)carbamodithioate**, detailed experimental protocols for its synthesis and application, and a summary of its spectral characteristics.

### Physical and Chemical Properties

**Cyanomethyl methyl(phenyl)carbamodithioate** is a solid material that ranges in color from white to orange to green as a powder or crystalline solid.<sup>[1][2]</sup> It is essential to store this compound under controlled conditions to maintain its stability and reactivity.

Table 1: General and Physical Properties of **Cyanomethyl methyl(phenyl)carbamodithioate**

Property	Value	Reference
IUPAC Name	Cyanomethyl N-methyl-N-phenylcarbamodithioate	
Synonyms	Methyl(phenyl)carbamodithioic Acid Cyanomethyl Ester, Cyanomethyl N-methyl-N-phenyl dithiocarbamate	[1]
CAS Number	76926-16-4	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> S <sub>2</sub>	[1][2]
Molecular Weight	222.33 g/mol	[3]
Appearance	White to Orange to Green powder to crystal	[1][2]
Purity	>98.0% (HPLC)	[1][2]
Melting Point	88-92 °C	[3]
Storage Temperature	2-8°C	[3]

Table 2: Chemical and Safety Information for **Cyanomethyl methyl(phenyl)carbamodithioate**

Property	Value	Reference
SMILES	<chem>CN(C(=S)SCC#N)c1ccccc1</chem>	[1][2]
InChI	1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3	[3]
Hazard Classifications	Skin Sensitizer (Category 1)	[3]
Signal Word	Warning	[3]
Hazard Statements	H317 (May cause an allergic skin reaction)	[3]
Precautionary Statements	P261, P272, P280, P302 + P352, P333 + P313, P362 + P364	[3]
Storage Class	11 (Combustible Solids)	[3]
Solubility	Generally soluble in polar organic solvents. Low solubility in water.	[4]

## Experimental Protocols

### Synthesis of Cyanomethyl methyl(phenyl)carbamodithioate (General Procedure)

The synthesis of dithiocarbamate esters can be achieved through a one-pot reaction involving a secondary amine, carbon disulfide, and an alkylating agent.[5] The following is a generalized protocol that can be adapted for the synthesis of **Cyanomethyl methyl(phenyl)carbamodithioate**.

Materials:

- N-methylaniline
- Carbon disulfide (CS<sub>2</sub>)

- Sodium hydroxide (NaOH) or other suitable base
- 2-Chloroacetonitrile
- Ethanol or other suitable solvent
- Diethyl ether
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaniline in the chosen solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium hydroxide.
- To this mixture, add carbon disulfide dropwise while maintaining the low temperature. The reaction is often exothermic.
- Allow the reaction to stir for a specified time to form the sodium methyl(phenyl)dithiocarbamate salt.
- Add 2-chloroacetonitrile to the reaction mixture to act as the alkylating agent.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, extract the product with diethyl ether.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.

Procedure:

- Select a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water).
- Dissolve the crude solid in a minimal amount of the hot solvent.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.<sup>[6][7]</sup>

## Application in RAFT Polymerization of Vinyl Acetate

**Cyanomethyl methyl(phenyl)carbamodithioate** is particularly effective as a chain transfer agent for the polymerization of vinyl acetate.<sup>[8][9]</sup>

Materials:

- Vinyl acetate (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- **Cyanomethyl methyl(phenyl)carbamodithioate** (RAFT agent)
- Benzene (solvent)
- Ampule or Schlenk tube

Procedure:

- Prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and **Cyanomethyl methyl(phenyl)carbamodithioate** (26.64 mg, 0.12 mmol) in an ampule.

- De-gas the contents of the ampule by three repeated freeze-pump-thaw cycles.
- Seal the ampule under vacuum.
- Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.
- After polymerization, the polymer can be isolated and analyzed to determine molecular weight (Mn) and polydispersity index (PDI). For this specific protocol, a poly(vinyl acetate) with an Mn of 16,400 and a PDI of 1.25 was obtained after 16 hours, with a 91% conversion.

## Predicted Spectral Data

While experimental spectra for **Cyanomethyl methyl(phenyl)carbamodithioate** are not readily available in the public domain, the following tables provide predicted key spectral features based on the known structure and typical values for the functional groups present.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 500 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.2 - 7.5	multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.0	singlet	2H	Methylene protons (-S-CH <sub>2</sub> -CN)
~3.6	singlet	3H	Methyl protons (-N-CH <sub>3</sub> )

Table 4: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 125 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~200	Thiocarbonyl carbon (C=S)
~145	Aromatic quaternary carbon (C-N)
~129	Aromatic methine carbons (ortho-C)
~128	Aromatic methine carbon (para-C)
~126	Aromatic methine carbons (meta-C)
~116	Nitrile carbon (-CN)
~40	Methyl carbon (-N-CH <sub>3</sub> )
~25	Methylene carbon (-S-CH <sub>2</sub> -CN)

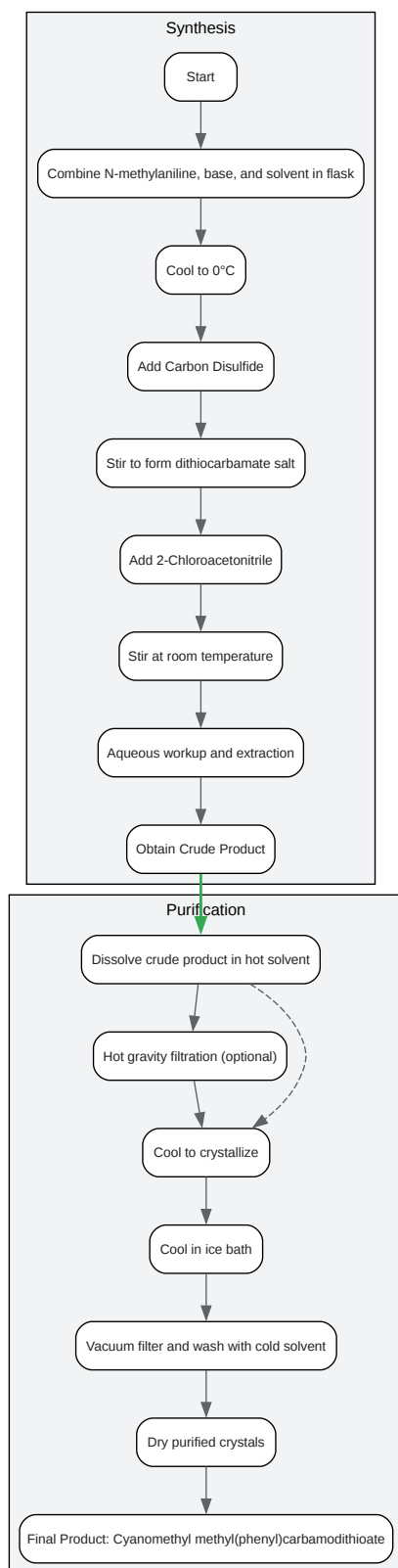
Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~2250	C $\equiv$ N stretch (nitrile)
~1600, 1490	Aromatic C=C stretch
~1250-1050	C=S stretch (thiocarbonyl)

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 222. Subsequent fragmentation may involve the loss of the cyanomethyl group (-CH<sub>2</sub>CN) or other characteristic fragments.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a dithiocarbamate, such as **Cyanomethyl methyl(phenyl)carbamodithioate**.

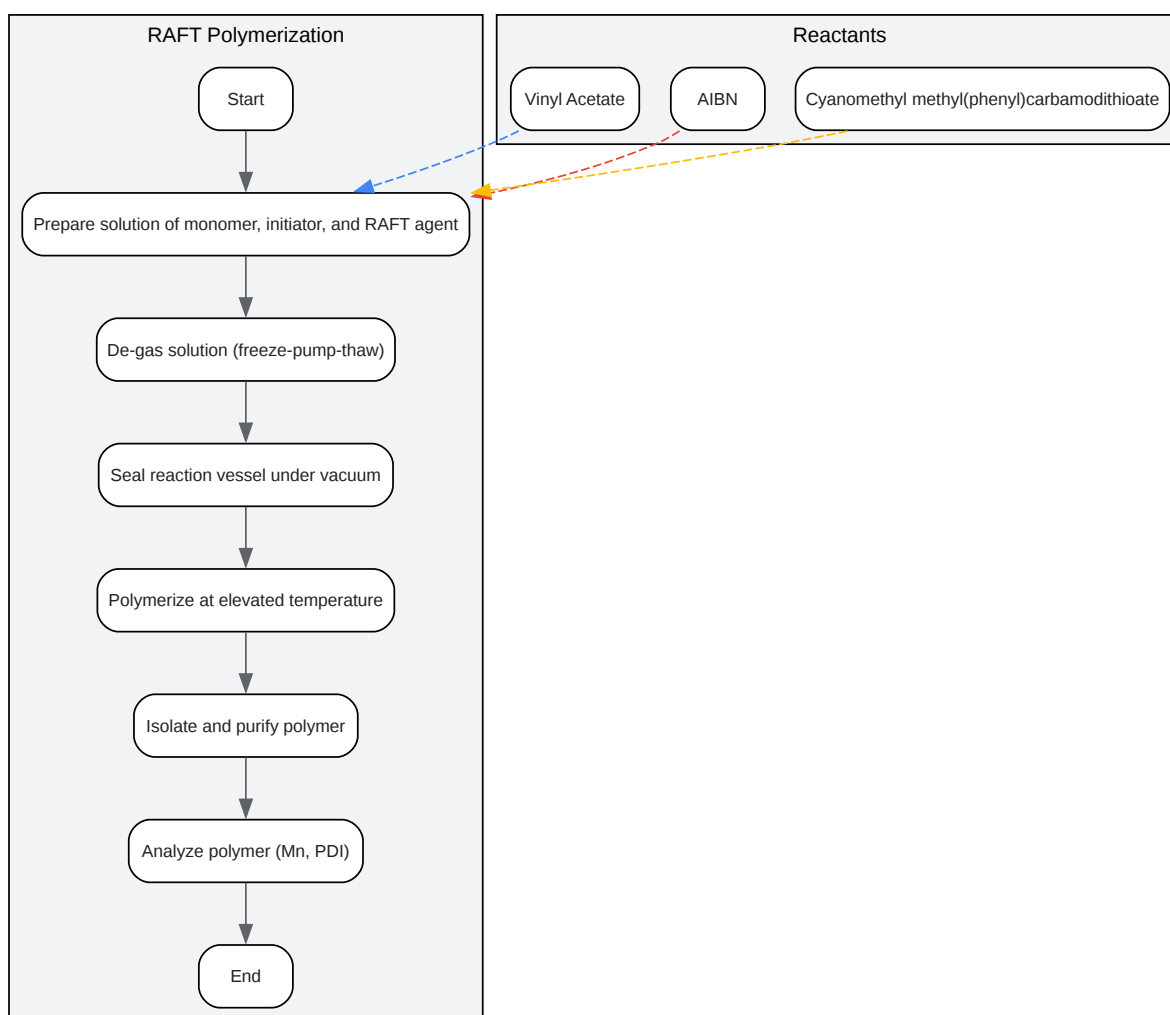


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Caption: General workflow for the synthesis and purification of dithiocarbamates.



The following diagram illustrates the workflow for RAFT polymerization using **Cyanomethyl methyl(phenyl)carbamdithioate**.



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## References

- 1. Cyanomethyl Methyl(phenyl)carbamodithioate | CymitQuimica [cymitquimica.com]
- 2. wlv.openrepository.com [wlv.openrepository.com]
- 3. Cyanomethyl methyl(phenyl)carbamodithioate 98 HPLC 76926-16-4 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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